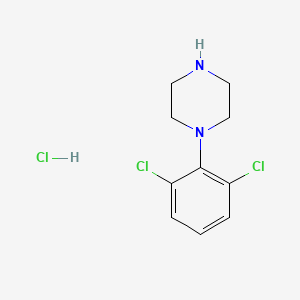

tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

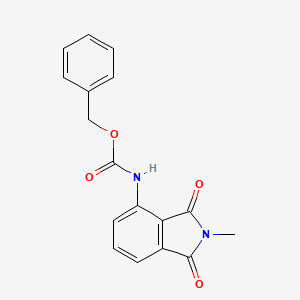

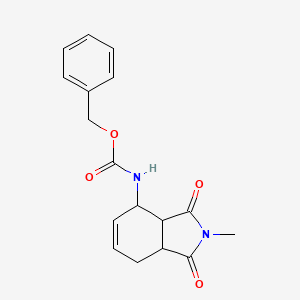

“tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate” is a chemical compound with the CAS Number 364056-55-3 . It has a molecular weight of 300.27 and a molecular formula of C11H19F3N2O4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.27 and a molecular formula of C11H19F3N2O4 . Unfortunately, specific properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Regioselective Deprotection and Acylation

The compound serves as a versatile intermediate in the synthesis of complex polyamides and other polymers. For instance, Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative, emphasizing the compound's utility in regioselective deprotection and acylation. This process allows for the selective removal of protecting groups and subsequent functionalization, highlighting its importance in the synthesis of polymers with precise structural configurations (J. Pak & M. Hesse, 1998).

Synthesis of Functionalized Carbamates

Research has shown the compound's role in the synthesis of various functionalized carbamates. Wu (2011) demonstrated the synthesis of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, showcasing the compound's application in generating functionally diverse carbamates. This study underscores the compound's utility in organic synthesis, particularly in the formation of intermediates for further chemical transformations (Zhong-Qian Wu, 2011).

Chemoselective N-deprotection

Albanese et al. (1997) explored the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters, leading to the synthesis of tert-butyl 2-amino carboxylates. This research highlights the compound's role in selective deprotection reactions, which are critical for the synthesis of amino acids and peptides with potential therapeutic applications (D. Albanese et al., 1997).

Enzymatic Kinetic Resolution

The compound has been investigated for its potential in enzymatic processes. Piovan et al. (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, revealing its application in producing optically pure enantiomers. This research underscores the compound's utility in chiral chemistry, enabling the synthesis of enantiomerically pure compounds for pharmaceutical applications (Leandro Piovan et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may pose certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

The primary targets of the compound “tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate”, also known as “2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide”, are currently unknown . This compound is a carboxylic acid that can be used as a molecular building block .

Mode of Action

As a carboxylic acid, it may participate in various biochemical reactions, including esterification and amide formation .

Biochemical Pathways

As a molecular building block, it could potentially be incorporated into a variety of biochemical pathways depending on the context of its use .

Pharmacokinetics

The compound’s impact on bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

As a molecular building block, its effects would likely depend on the specific context of its use .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O4/c1-10(2,3)20-9(19)16(6-7-17)5-4-15-8(18)11(12,13)14/h17H,4-7H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWSHCXQMITJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901121727 |

Source

|

| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364056-55-3 |

Source

|

| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364056-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)